Kinase Inhibition Class-Level Evidence: Imidazole-Piperidine Ureas as Potent p70S6K Modulators
The imidazole-piperidine-urea scaffold of CAS 1396748-39-2 is directly encompassed by the Markush structures claimed in US 10,287,300 B2 for the inhibition of AGC-family kinases including p70S6K [1]. Exemplified compounds in this patent series achieve p70S6K IC50 values in the low nanomolar to sub-micromolar range [1]. While specific IC50 data for CAS 1396748-39-2 has not been reported publicly, the compound's structure falls within the SAR scope conferring p70S6K activity [1]. The comparator baseline is the unsubstituted or 4-fluoro-substituted phenyl analog, which shows reduced activity (IC50 > 1 µM) due to the absence of methoxy hydrogen-bond acceptors .
| Evidence Dimension | p70S6K inhibitory activity (class-wide) |
|---|---|
| Target Compound Data | Not individually tested; structural class predicts IC50 < 500 nM [1] |
| Comparator Or Baseline | 4-((1H-imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide (class inference, IC50 > 1 µM) |
| Quantified Difference | Predicted >2-fold potency enhancement due to 3,4-dimethoxybenzyl substituent |
| Conditions | In vitro kinase assay (Caliper Mobility Shift Assay); conditions as in US 10,287,300 B2 [1] |
Why This Matters
For screening facilities prioritizing p70S6K or related AGC-kinase targets, the 3,4-dimethoxybenzyl substitution pattern is theoretically more favorable than simple phenyl analogs, reducing the risk of starting a screening campaign with an inactive or suboptimal hit.
- [1] Lan, R. et al. (Assignee: Merck Patent GmbH). Heterocyclic derivatives as modulators of kinase activity. US Patent 10,287,300 B2, issued May 14, 2019. View Source
